molecular formula C17H19NO B1388769 3-(2-Benzylphenoxy)pyrrolidine CAS No. 946726-75-6

3-(2-Benzylphenoxy)pyrrolidine

Cat. No. B1388769
CAS RN: 946726-75-6
M. Wt: 253.34 g/mol
InChI Key: VHOYBFRUGXGYHH-UHFFFAOYSA-N
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Description

3-(2-Benzylphenoxy)pyrrolidine is a compound used in scientific research. It has a molecular weight of 253.34 and a molecular formula of C17H19NO .


Synthesis Analysis

Pyrrolidine, the core structure of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The this compound molecule contains a total of 40 bonds. There are 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

Pyrrolidine, the core structure of this compound, is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.34 and a molecular formula of C17H19NO .

Advantages and Limitations for Lab Experiments

3-(2-Benzylphenoxy)pyrrolidineolidine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 83-86°C, and is soluble in a variety of solvents. Additionally, it can act as a catalyst or a ligand in various reactions, making it a useful reagent for organic synthesis. However, it is not soluble in water, which can limit its use in aqueous reactions.

Future Directions

In the future, 3-(2-Benzylphenoxy)pyrrolidineolidine could be used in the development of new drugs or other compounds with potential therapeutic applications. It could also be used as a ligand for the synthesis of metal complexes with specific properties, such as catalytic activity or enhanced solubility. Additionally, 3-(2-Benzylphenoxy)pyrrolidineolidine could be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. Finally, it could be used as a reagent for the synthesis of other organic compounds, such as polymers or dyes.

Scientific Research Applications

3-(2-Benzylphenoxy)pyrrolidineolidine has been used in scientific research for a variety of applications. It has been used as a ligand for the synthesis of metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of organic compounds. In addition, 3-(2-Benzylphenoxy)pyrrolidineolidine has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.

properties

IUPAC Name

3-(2-benzylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)12-15-8-4-5-9-17(15)19-16-10-11-18-13-16/h1-9,16,18H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOYBFRUGXGYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283328
Record name 3-[2-(Phenylmethyl)phenoxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946726-75-6
Record name 3-[2-(Phenylmethyl)phenoxy]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Phenylmethyl)phenoxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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